Copper 2-oxido-3-phenylbenzoate
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Overview
Description
Copper 2-oxido-3-phenylbenzoate is a coordination compound with the molecular formula C13H8CuO3 and a molecular weight of 275.747 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 2-oxido-3-phenylbenzoate can be synthesized through various chemical methods. One common approach involves the reaction of copper(II) salts with 2-oxido-3-phenylbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Copper 2-oxido-3-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or elemental copper.
Substitution: The phenylbenzoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Copper(II) oxide (CuO).
Reduction: Copper(I) oxide (Cu2O) or elemental copper (Cu).
Substitution: New copper coordination compounds with different ligands.
Scientific Research Applications
Copper 2-oxido-3-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of copper 2-oxido-3-phenylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Copper(II) oxide (CuO): A common copper compound with similar oxidation states but different structural and chemical properties.
Copper(I) oxide (Cu2O): Another copper compound with distinct redox properties and applications.
Copper(II)-benzotriazole coordination compounds: Used in click chemistry and other catalytic applications.
Uniqueness
Its ability to form stable coordination complexes makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5328-04-1 |
---|---|
Molecular Formula |
C26H18CuO6 |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
copper;2-carboxy-6-phenylphenolate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
InChI Key |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].[Cu+2] |
Origin of Product |
United States |
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